

How to control for (R)-KT109 off-target activity in experiments

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Compound of Interest

Compound Name: (R)-KT109

Cat. No.: B3026275

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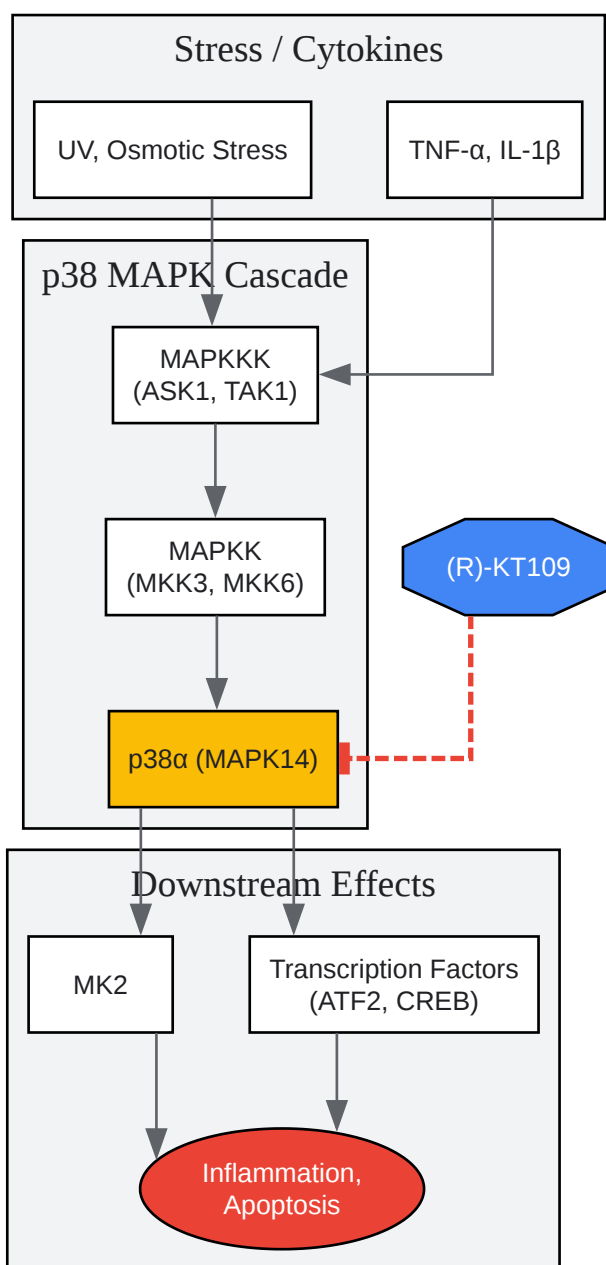
Technical Support Center: (R)-KT109

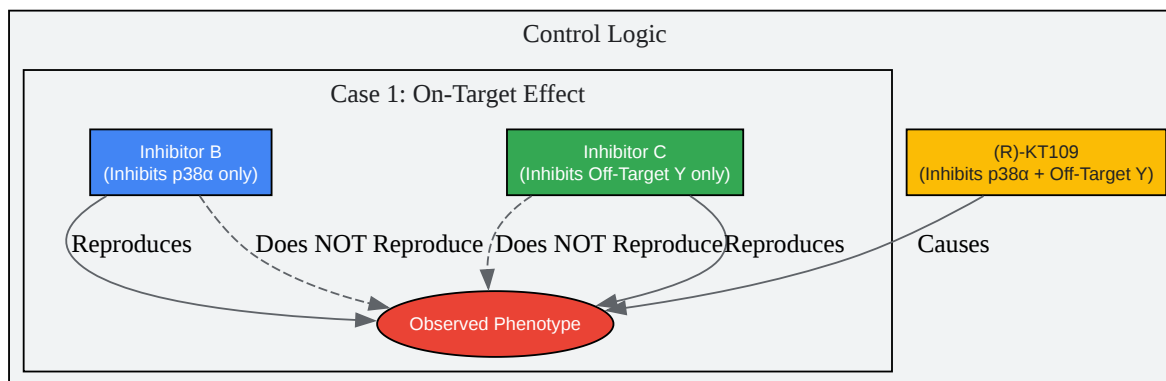
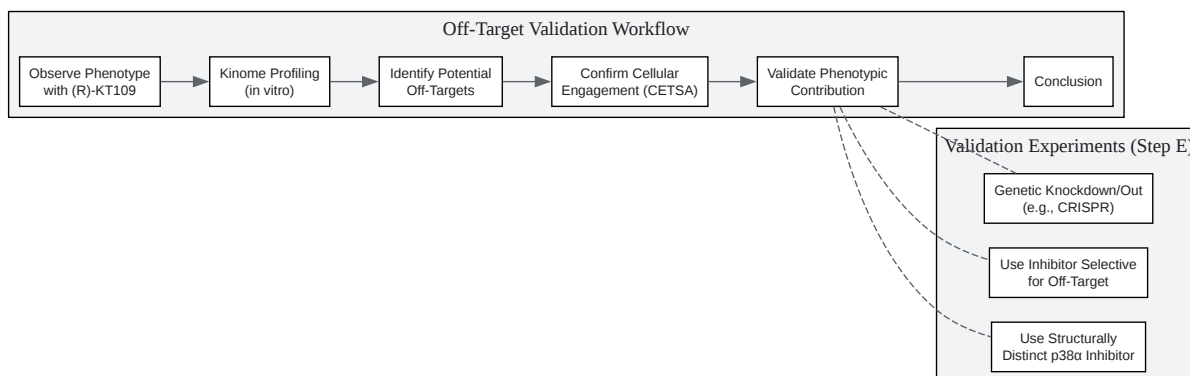
Disclaimer: Publicly available information on a compound specifically named "(R)-KT109" is limited. For the purposes of this guide, we will assume (R)-KT109 is a potent and selective inhibitor of the p38 α mitogen-activated protein kinase (MAPK14). The principles and protocols described here are based on established best practices for kinase inhibitor validation and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (R)-KT109?

A1: (R)-KT109 is designed as a selective, ATP-competitive inhibitor of p38 α MAPK. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.^{[1][2][3][4]} By inhibiting p38 α , (R)-KT109 is expected to block the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2) and various transcription factors, thereby modulating the production of pro-inflammatory cytokines like TNF- α and IL-6.^{[3][5]}





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